N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Description
N-[2-[4-(4-Methoxyphenyl)-1-piperazinyl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide is a heterocyclic compound characterized by a benzimidazoloquinazoline core fused with a piperazine-substituted ethyl chain and a sulfanylidene group.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2S/c1-36-21-9-7-20(8-10-21)33-16-14-32(15-17-33)13-12-29-27(35)19-6-11-22-24(18-19)31-28(37)34-25-5-3-2-4-23(25)30-26(22)34/h2-11,18H,12-17H2,1H3,(H,29,35)(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSPUVJEQXMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact withdopamine D4 receptors and alpha1-adrenergic receptors . These receptors play crucial roles in various neurological and cardiovascular functions.
Mode of Action
Compounds with similar structures have been found to act asantagonists at their target receptors. Antagonists work by binding to the receptor and blocking its activation, thereby inhibiting the physiological response.
Biochemical Pathways
The dopamine and adrenergic pathways, which are associated with the aforementioned receptors, play key roles in numerous physiological processes, including mood regulation, motor control, and cardiovascular function.
Pharmacokinetics
Compounds with similar structures have been found to exhibit good absorption and distribution profiles. The metabolism and excretion properties would need further investigation.
Comparison with Similar Compounds
Key Observations:
Piperazine Derivatives :
- The target compound’s 4-methoxyphenyl piperazinyl group is analogous to BP 27384’s hydroxyethyl piperazinyl moiety. This substitution may influence receptor selectivity; methoxy groups often enhance blood-brain barrier penetration, whereas hydroxyethyl groups improve solubility .
- Both compounds likely target GPCRs, but the benzimidazoloquinazoline core may confer kinase inhibition (e.g., EGFR or Bcr-Abl) due to planar aromatic systems .
Sulfur-Containing Groups :
- The sulfanylidene group in the target compound contrasts with BP 27384’s thiazole carboxamide. Sulfanylidenes may act as hydrogen-bond acceptors, enhancing binding to ATP pockets in kinases, while thiazoles are more rigid and favor π-π stacking .
Aromatic Core Variations: Fluorene (308101-36-2) and anthraquinone (405277-83-0) derivatives prioritize DNA intercalation due to extended planar structures, unlike the target compound’s fused benzimidazoloquinazoline, which balances planarity and steric bulk for kinase inhibition .
Research Findings and Mechanistic Insights
Bioactivity Clustering :
- Hierarchical clustering of bioactivity profiles () suggests that structural similarities correlate with shared modes of action. For example, piperazine-containing compounds cluster with other GPCR modulators, while sulfur-rich heterocycles group with kinase inhibitors .
Target Specificity :
- The target compound’s benzimidazoloquinazoline core may inhibit tyrosine kinases more selectively than pyrimidine-based analogues (e.g., BP 27384), which show broader activity against ion channels .
Pharmacokinetic Predictions :
- The 4-methoxyphenyl group likely improves oral bioavailability compared to nitro-substituted fluorenes (308101-36-2), which exhibit higher metabolic instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
